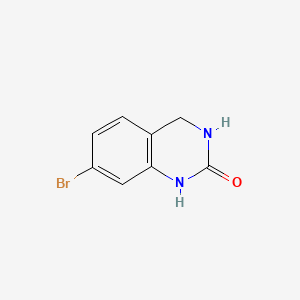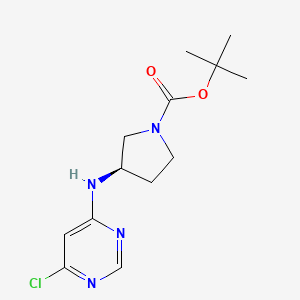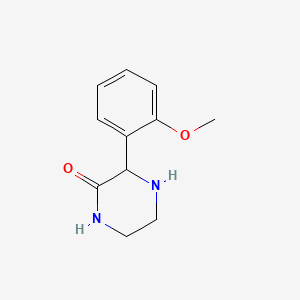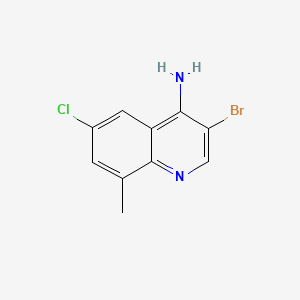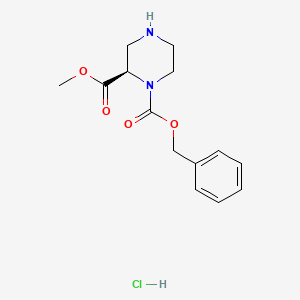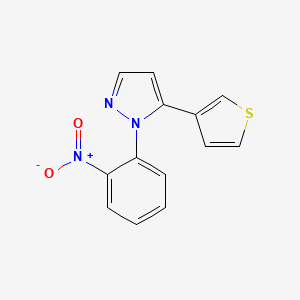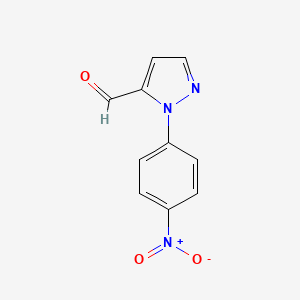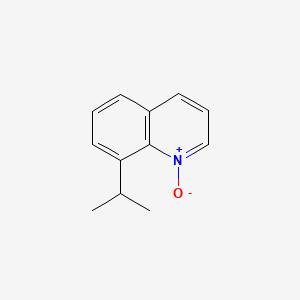
1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a heterocyclic compound that contains a sulphonyl group, a chloro group, and an azaindole ring.
Aplicaciones Científicas De Investigación
1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied as a potential precursor for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammatory cytokine production. It has also been reported to inhibit the growth of weeds by interfering with the synthesis of essential plant proteins.
Biochemical and Physiological Effects:
1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole has been reported to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of certain enzymes, as mentioned above. Physiologically, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole in lab experiments is its high purity and good yields when synthesized using the method described above. Another advantage is its potential applications in various fields, as discussed earlier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole. One direction is to further investigate its potential applications in medicine, agriculture, and materials science. Another direction is to investigate its mechanism of action in more detail to optimize its use in lab experiments. Additionally, research could focus on synthesizing novel derivatives of 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole to explore their potential applications.
Métodos De Síntesis
The synthesis of 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole involves the reaction of 5-chloro-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate that undergoes elimination of hydrogen chloride to form the final product. This method has been reported to yield high purity and good yields of the final product.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFOQNEYVSHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178673 |
Source


|
| Record name | 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227269-24-0 |
Source


|
| Record name | 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)

